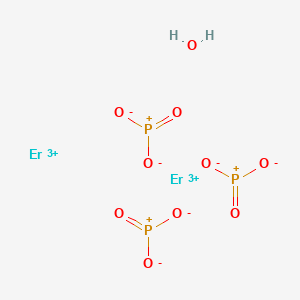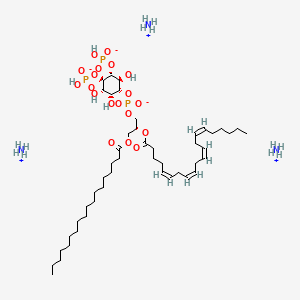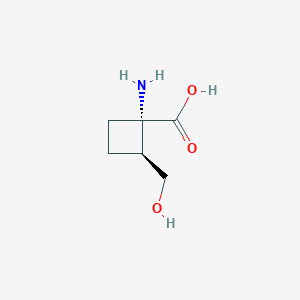
dioxido(oxo)phosphanium;erbium(3+);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxido(oxo)phosphanium;erbium(3+);hydrate is a chemical compound that contains erbium, a rare earth element, in its trivalent state
Preparation Methods
The synthesis of dioxido(oxo)phosphanium;erbium(3+);hydrate typically involves the reaction of erbium salts with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated and purified through crystallization. Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pH, and concentration to ensure high yield and purity.
Chemical Reactions Analysis
Dioxido(oxo)phosphanium;erbium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dioxido(oxo)phosphanium;erbium(3+);hydrate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of complex organic molecules.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: The compound is used in the production of specialized materials, such as phosphors for display technologies and lasers.
Mechanism of Action
The mechanism of action of dioxido(oxo)phosphanium;erbium(3+);hydrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to certain proteins and enzymes, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dioxido(oxo)phosphanium;erbium(3+);hydrate can be compared with other similar compounds, such as:
Dioxido(oxo)phosphanium;holmium(3+);hydrate: Similar in structure but contains holmium instead of erbium.
Zinc,dioxido(oxo)phosphanium: Contains zinc instead of erbium and has different chemical properties.
Erbium(III) oxide: Another erbium-containing compound with different applications and properties
Properties
Molecular Formula |
Er2H2O10P3+3 |
|---|---|
Molecular Weight |
589.45 g/mol |
IUPAC Name |
dioxido(oxo)phosphanium;erbium(3+);hydrate |
InChI |
InChI=1S/2Er.3HO3P.H2O/c;;3*1-4(2)3;/h;;3*(H,1,2,3);1H2/q2*+3;;;;/p-3 |
InChI Key |
TXMXYYHCCIAUPI-UHFFFAOYSA-K |
Canonical SMILES |
O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Er+3].[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)



![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)



![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)



![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)

